3-Methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one
Description
Properties
IUPAC Name |
3-methyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)6-11(20)19-7-10(8-19)14-17-13(18-21-14)12-15-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEKOBNIHAGDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable electrophiles.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Research indicates that compounds containing pyrimidine and oxadiazole groups exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of oxadiazole can possess significant antibacterial and antifungal activities. For instance, compounds similar to 3-Methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The structural components of this compound suggest potential applications in cancer treatment. Research has indicated that certain pyrimidine derivatives can inhibit cell proliferation in cancerous cells . The ability to modify the azetidine or oxadiazole components may lead to enhanced selectivity and potency against specific cancer types.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine and Oxadiazole Moieties : These groups can be introduced via nucleophilic substitution reactions or condensation reactions with suitable reagents.
Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the applications of related compounds:
- Antimicrobial Studies : A study evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial activity against E. coli .
- Anticancer Research : Another investigation focused on pyrimidine derivatives and their effects on cancer cell lines. The study found that specific substitutions on the pyrimidine ring improved cytotoxicity against breast cancer cells .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in drug discovery pipelines. Key analogues include:
Physicochemical Properties
- Target Compound : The azetidine ring and oxadiazole-pyrimidine system likely confer moderate solubility in polar solvents, while the branched ketone may enhance membrane permeability.
- Z2194302854 : The propanamide group in this analogue improves solubility compared to the ketone-containing target compound but may reduce blood-brain barrier penetration .
Biological Activity
3-Methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Azetidine ring with a pyrimidine and oxadiazole substituent.
- Molecular Formula : C12H15N5O2
- Molecular Weight : 253.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
- Various studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against both bacterial and fungal strains .
2. Anticancer Properties
- The compound has been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of cell cycle proteins .
3. Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases like Alzheimer's. For instance, it has shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits AChE and BChE |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives. Among them, the tested derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibitory properties of related compounds. The study reported that the target compound displayed a competitive inhibition profile against AChE with an IC50 value of approximately 46 µM, making it a candidate for further investigation in neurodegenerative disease therapies .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets:
- Receptor Binding : The presence of the pyrimidine ring suggests potential interactions with various receptors involved in signaling pathways related to cancer and neurodegeneration.
- Enzyme Interaction : The oxadiazole moiety is known for its ability to form hydrogen bonds with active site residues in enzymes like AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
